molecular formula C7H6N2O B1355149 5-Methoxypyridine-2-carbonitrile CAS No. 89809-63-2

5-Methoxypyridine-2-carbonitrile

Cat. No. B1355149
CAS RN: 89809-63-2
M. Wt: 134.14 g/mol
InChI Key: XUGRSPXJFBZQSS-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.135 .


Molecular Structure Analysis

The molecular structure of 5-Methoxypyridine-2-carbonitrile consists of a pyridine ring with a methoxy group at the 5th position and a carbonitrile group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxypyridine-2-carbonitrile are not explicitly mentioned, compounds with similar structures have been used in various chemical reactions .


Physical And Chemical Properties Analysis

5-Methoxypyridine-2-carbonitrile is a solid compound. It has a density of 1.2±0.1 g/cm3, a boiling point of 292.1±20.0 °C at 760 mmHg, and a flash point of 130.4±21.8 °C .

Scientific Research Applications

  • Chemical Synthesis

    • 5-Methoxypyridine-2-carbonitrile is used as a building block in research . It’s a compound with the molecular formula C7H6N2O and a molecular weight of 134.14 .
    • It’s used in the synthesis of a variety of methoxypyridine derivatives . The condensation of chalcones with malononitrile in a basic medium leads to the formation of these derivatives .
  • Pharmaceutical Research

    • A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231) .
    • The cytotoxicity assessment revealed that some compounds exhibit promising antiproliferative effects (IC 50 1–5 µM) against those three cancer cell lines .

Safety And Hazards

5-Methoxypyridine-2-carbonitrile is labeled with the GHS07 pictogram. The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

The future directions of 5-Methoxypyridine-2-carbonitrile are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRSPXJFBZQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521701
Record name 5-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyridine-2-carbonitrile

CAS RN

89809-63-2
Record name 5-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Cyano-5-hydroxy pyridine (200 mg, 1.66 mmol), DMF (10 mL) and K2CO3 (253 mg, 1.83 mmol), and Mel (354 mg, 2.49 mmol) were combined at rt and the reaction mixture was stirred for 24 h at rt. The reaction mixture was poured into water and extracted with EtOAc. The organic layer was separated, washed with water, dried and concentrated to give 2-cyano-5-methoxy pyridine (175mg, 78%).
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
reactant
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253 mg
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-cyano-5-fluoropyridine (0.65 g, 5.3 mmol) in sodium methoxide (1.83 mL of 25% wt. solution in methanol, 7.95 mmol) was stirred at 0° C. for 1.5 hours and 2 hours at ambient temperature. The reaction was then diluted with ethyl acetate and washed with water and brine. Removal of the solvent in vacuo afforded 304 mg (43%) of 2-cyano-5-methoxypyridine.
Quantity
0.65 g
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reactant
Reaction Step One
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1.83 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Cyano-5-hydroxy pyridine (200 mg, 1.66 mmol), DMF (10 mL) and K2CO3 (253 mg, 1.83 mmol), and MeI (354 mg, 2.49 mmol) were combined at rt and the reaction mixture was stirred for 24 h at rt. The reaction mixture was poured into water and extracted with EtOAc. The organic layer was separated, washed with water, dried and concentrated to give 2-cyano-5-methoxy pyridine (175 mg, 78%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
253 mg
Type
reactant
Reaction Step Three
Name
Quantity
354 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Meng, J Xue, Y Zhang, T Liu, C Chen… - Catalysis Science & …, 2023 - pubs.rsc.org
… 5-Methoxypyridine-2-carbonitrile (6) was produced in a moderate yield of 62% in the reaction of methanol with a heteroarene bromide, 5-bromo-2-cyanopyridine. Substrates bearing an …
Number of citations: 3 pubs.rsc.org

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